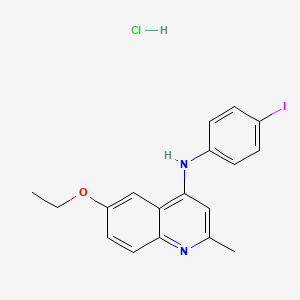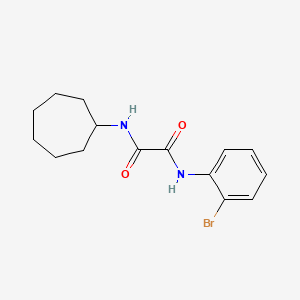![molecular formula C21H25N3O3 B4981872 2-[4-(4-acetylphenyl)-1-piperazinyl]-N-(4-methoxyphenyl)acetamide](/img/structure/B4981872.png)
2-[4-(4-acetylphenyl)-1-piperazinyl]-N-(4-methoxyphenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[4-(4-acetylphenyl)-1-piperazinyl]-N-(4-methoxyphenyl)acetamide, commonly known as TAK-659, is a small molecule inhibitor that has gained attention in the scientific community due to its potential therapeutic applications in the treatment of cancer and autoimmune diseases. TAK-659 is a selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase), which plays a crucial role in the development and function of B cells and is therefore an attractive target for the treatment of B cell malignancies and autoimmune disorders.
Mécanisme D'action
TAK-659 exerts its therapeutic effects by selectively inhibiting BTK, a key signaling molecule in the B cell receptor (BCR) pathway. BTK is essential for B cell development, activation, and survival, and its dysregulation has been implicated in the pathogenesis of B cell malignancies and autoimmune diseases. By blocking BTK activity, TAK-659 prevents B cell proliferation and survival, leading to the inhibition of tumor growth and the suppression of autoimmune responses.
Biochemical and Physiological Effects
TAK-659 has been shown to have potent and selective inhibitory activity against BTK, with an IC50 value of 0.85 nM. In preclinical studies, TAK-659 has demonstrated dose-dependent inhibition of BTK phosphorylation and downstream signaling pathways, including AKT and ERK. TAK-659 has also been shown to induce apoptosis (programmed cell death) in B cell lines and primary CLL cells, further supporting its potential as a therapeutic agent in B cell malignancies.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of TAK-659 is its high selectivity for BTK, which minimizes off-target effects and reduces the risk of toxicity. Another advantage is its favorable pharmacokinetic profile, with good oral bioavailability and a long half-life in vivo. However, one limitation of TAK-659 is its limited solubility in aqueous solutions, which can make it challenging to formulate for in vitro and in vivo experiments.
Orientations Futures
There are several potential future directions for the development of TAK-659 and related compounds. One area of interest is the combination of BTK inhibitors with other targeted therapies, such as PI3K inhibitors or anti-CD20 antibodies, to enhance their efficacy and overcome resistance mechanisms. Another area of interest is the identification of biomarkers that can predict response to BTK inhibitors, which could help personalize treatment for patients with B cell malignancies or autoimmune diseases. Finally, the development of more potent and selective BTK inhibitors, with improved solubility and pharmacokinetic properties, could further expand the therapeutic potential of this class of compounds.
Méthodes De Synthèse
The synthesis of TAK-659 involves a series of chemical reactions starting from 4-acetylphenylhydrazine and 4-methoxybenzaldehyde. The intermediate product is then reacted with N-(4-chlorophenyl)acetamide to form the final product, TAK-659. The synthesis of TAK-659 has been described in detail in several scientific publications, including a patent application filed by Takeda Pharmaceutical Company Limited, the developer of the compound.
Applications De Recherche Scientifique
TAK-659 has been extensively studied in preclinical models of cancer and autoimmune diseases, demonstrating promising results in terms of efficacy and safety. In particular, TAK-659 has shown potent activity against B cell malignancies, including chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL), as well as autoimmune disorders such as rheumatoid arthritis and lupus.
Propriétés
IUPAC Name |
2-[4-(4-acetylphenyl)piperazin-1-yl]-N-(4-methoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O3/c1-16(25)17-3-7-19(8-4-17)24-13-11-23(12-14-24)15-21(26)22-18-5-9-20(27-2)10-6-18/h3-10H,11-15H2,1-2H3,(H,22,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOTCQBKMEWLZJN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)N2CCN(CC2)CC(=O)NC3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[1-(2,5-dimethylphenyl)-3-phenyl-1H-pyrazol-4-yl]-N-methyl-N-(4-pyrimidinylmethyl)methanamine](/img/structure/B4981797.png)


![(5-{[5-(2-methyl-4-nitrophenyl)-2-furyl]methylene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)acetic acid](/img/structure/B4981824.png)
![{4-[2-(2,6-dimethoxyphenoxy)ethoxy]phenyl}(phenyl)methanone](/img/structure/B4981830.png)
![2-(4-methylphenyl)-N-[2-(4-morpholinylmethyl)benzyl]acetamide](/img/structure/B4981831.png)

![4-bromo-2-chloro-1-{2-[2-(2-methoxy-4-methylphenoxy)ethoxy]ethoxy}benzene](/img/structure/B4981858.png)
![1-[(2,5-dichlorophenyl)sulfonyl]-N-(4-hydroxyphenyl)-4-piperidinecarboxamide](/img/structure/B4981878.png)
![methyl 4,5-dimethoxy-2-{[({1-[4-(trifluoromethoxy)phenyl]-1H-tetrazol-5-yl}thio)acetyl]amino}benzoate](/img/structure/B4981897.png)


![1-phenyl-N-spiro[1,3-benzodioxole-2,1'-cyclohexan]-5-ylcyclopentanecarboxamide](/img/structure/B4981905.png)
